
5-(4-chlorophenoxy)-N-(3-methylphenyl)-4-phenyl-1,3-thiazol-2-amine
Übersicht
Beschreibung
Synthesis Analysis
Thiazole derivatives are synthesized through various methods, including the reaction of substituted thiosemicarbazide/thiohydrazide with manganese(II) nitrate, resulting in cyclization into thiadiazoles. Another method involves the reaction of N-phenylhydrazinecarbothioamide with 4-isopropoxybenzoic acid in phosphorusoxy chloride, yielding thiazol-2-amine derivatives. These processes highlight the diversity and complexity of synthetic pathways for thiazole compounds (Dani et al., 2013); (Al-Amiery et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been elucidated using techniques such as X-ray diffraction, revealing that these compounds often crystallize in the monoclinic system. The structures are stabilized through intramolecular as well as intermolecular hydrogen bonding. Geometry optimization and comparison with single crystal X-ray data provide insights into the stability and electronic transitions of these molecules (Özdemir et al., 2009).
Chemical Reactions and Properties
Thiazole derivatives engage in various chemical reactions, including condensation and cyclization processes. These reactions are crucial for the synthesis of complex thiazole compounds and their metal complexes. The reactivity of thiazole derivatives towards different reagents highlights their versatile chemical properties and potential for further functionalization (Yavari et al., 2016).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as crystallization patterns and molecular geometry, are directly influenced by their molecular structure. X-ray diffraction studies provide detailed information on the crystalline structure, which is essential for understanding the physical characteristics of these compounds. The molecular geometry, determined through computational methods, plays a crucial role in the stability and physical behavior of thiazole derivatives (Kerru et al., 2019).
Chemical Properties Analysis
Thiazole derivatives exhibit a wide range of chemical properties, including the ability to form various complexes with metals. These chemical properties are explored through reactions with different reagents, leading to the synthesis of novel compounds with potential applications in diverse fields. The versatility of thiazole derivatives in chemical reactions underscores their significance in chemical research (Nadaf et al., 2019).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thiazole derivatives have shown promising applications as corrosion inhibitors for metals. Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives on iron surfaces. Their findings suggest that these compounds can effectively protect metal surfaces from corrosion, highlighting their potential in materials science and engineering applications (Kaya et al., 2016).
Antimicrobial Activities
Thiazole derivatives have also been investigated for their antimicrobial properties. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Their research indicates that certain thiazole-containing compounds possess moderate to good antimicrobial activity against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2010).
Antifungal and Anticonvulsant Activities
Further expanding on their pharmacological applications, Nimbalkar et al. (2016) explored the synthesis of thiazole derivatives with antifungal properties, demonstrating their effectiveness against human pathogenic fungal strains. This study underscores the potential of thiazole derivatives in antifungal drug development (Nimbalkar et al., 2016). Additionally, Foroumadi et al. (2007) reported on the anticonvulsant activity of novel thiadiazole derivatives, indicating their potential in epilepsy treatment research (Foroumadi et al., 2007).
Optical and Material Applications
On the materials science front, Takagi et al. (2013) synthesized poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer, revealing the potential of thiazole-containing compounds in the development of new materials with specific optical properties (Takagi et al., 2013).
Eigenschaften
IUPAC Name |
5-(4-chlorophenoxy)-N-(3-methylphenyl)-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c1-15-6-5-9-18(14-15)24-22-25-20(16-7-3-2-4-8-16)21(27-22)26-19-12-10-17(23)11-13-19/h2-14H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETLDUFUBBOEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C(S2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-chloro-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4620283.png)
![3-[(4-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4620294.png)





![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620321.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4620341.png)

![methyl 3-(2-fluorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4620362.png)
![methyl 4,5-dimethoxy-2-[(methoxycarbonyl)amino]benzoate](/img/structure/B4620379.png)
![1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4620386.png)